molecular formula C7H12O B14167255 4,4-Dimethyl-2-pentenal CAS No. 926-37-4

4,4-Dimethyl-2-pentenal

Cat. No.: B14167255
CAS No.: 926-37-4
M. Wt: 112.17 g/mol
InChI Key: JZJVARRPMMVFRQ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-pentenal is an organic compound with the molecular formula C7H12O. It is an aldehyde with a pentenal backbone and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dimethyl-2-pentenal can be synthesized through several methods. One common method involves the Claisen rearrangement of allyl vinyl ether, which is derived from isobutyraldehyde and allyl alcohol. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions .

Industrial Production Methods

In an industrial setting, this compound can be produced by the catalytic dehydration of 4,4-dimethyl-2-pentanol. This process involves the use of a strong acid catalyst and elevated temperatures to facilitate the removal of water and formation of the aldehyde .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol, 4,4-dimethyl-2-pentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Addition: It can participate in nucleophilic addition reactions with compounds such as Grignard reagents to form secondary or tertiary alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Addition: Grignard reagents (RMgX)

Major Products Formed

    Oxidation: 4,4-Dimethyl-2-pentenoic acid

    Reduction: 4,4-Dimethyl-2-pentanol

    Addition: Various secondary or tertiary alcohols depending on the Grignard reagent used

Scientific Research Applications

4,4-Dimethyl-2-pentenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism by which 4,4-Dimethyl-2-pentenal exerts its effects involves its reactivity as an aldehyde. It can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is crucial for its role in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

4,4-Dimethyl-2-pentenal can be compared with other similar compounds, such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields.

Properties

CAS No.

926-37-4

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4,4-dimethylpent-2-enal

InChI

InChI=1S/C7H12O/c1-7(2,3)5-4-6-8/h4-6H,1-3H3

InChI Key

JZJVARRPMMVFRQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=CC=O

Origin of Product

United States

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